TFA-aha-dU

Descripción

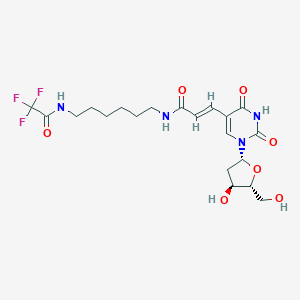

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(E)-3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]-N-[6-[(2,2,2-trifluoroacetyl)amino]hexyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27F3N4O7/c21-20(22,23)18(32)25-8-4-2-1-3-7-24-15(30)6-5-12-10-27(19(33)26-17(12)31)16-9-13(29)14(11-28)34-16/h5-6,10,13-14,16,28-29H,1-4,7-9,11H2,(H,24,30)(H,25,32)(H,26,31,33)/b6-5+/t13-,14+,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSMRZKBUOFUSRQ-JHCHYBNPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)C=CC(=O)NCCCCCCNC(=O)C(F)(F)F)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)/C=C/C(=O)NCCCCCCNC(=O)C(F)(F)F)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27F3N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications in Nucleic Acid Labeling and Functional Genomics Research

Generation of Amine-Modified DNA and Oligonucleotides for Downstream Applications

The introduction of an amine group into DNA or oligonucleotides provides a reactive site for subsequent chemical modifications. This can be achieved through enzymatic methods utilizing modified dUTP or through site-specific incorporation during solid-phase oligonucleotide synthesis.

Enzymatic labeling methods allow for the incorporation of modified nucleotides throughout a DNA sequence. 5-aminohexylacrylamido-dUTP (aha-dUTP) is a widely used substrate for these techniques. Enzymes such as Taq polymerase in Polymerase Chain Reaction (PCR), DNA polymerase I in nick translation and primer extension, Klenow polymerase in random-primer labeling, and reverse transcriptase in cDNA synthesis can efficiently incorporate aha-dUTP into newly synthesized DNA strands. This enzymatic incorporation results in DNA molecules containing multiple amine groups distributed along the backbone, providing a high density of labeling sites. This two-step labeling approach, involving enzymatic incorporation followed by chemical conjugation, is reported to consistently produce a uniform and high degree of DNA labeling.

| Enzymatic Method | Enzyme(s) Typically Used | Resulting DNA | Labeling Strategy |

| PCR | Taq polymerase (or other thermophilic) | Amine-modified DNA (random incorporation) | Incorporation of aha-dUTP |

| Nick Translation | DNA Polymerase I | Amine-modified DNA (random incorporation) | Incorporation of aha-dUTP |

| Random Primed Labeling | Klenow Fragment | Amine-modified DNA (random incorporation) | Incorporation of aha-dUTP |

| Reverse Transcription | Reverse Transcriptase (e.g., M-MuLV, AMV) | Amine-modified cDNA (random incorporation) | Incorporation of aha-dUTP |

| 3'-End Labeling | Terminal Deoxynucleotidyl Transferase (TdT) | Amine-modified DNA (3'-end incorporation) | Can potentially use amino-modified ddUTP or similar |

| In vitro Transcription | SP6, T3, T7 RNA polymerase | Amine-modified RNA (random incorporation) | Incorporation of amino-modified UTP |

Protocols for these techniques often involve optimizing the ratio of aha-dUTP to unlabeled dTTP to achieve optimal labeling efficiency without significantly inhibiting the polymerase activity.

For applications requiring precise placement of a label or modification, site-specific introduction of an amine group is achieved during solid-phase oligonucleotide synthesis. TFA-aha-dU, or related protected amino-modified phosphoramidites or solid supports, are utilized as building blocks in automated DNA synthesizers. The trifluoroacetyl (TFA) group protects the amine during the synthesis cycles, which typically involve detritylation, coupling, oxidation, and capping steps. After the oligonucleotide chain is assembled and cleaved from the solid support, the TFA protecting group is removed, yielding an oligonucleotide with a free primary amine at a defined position. This allows for the creation of oligonucleotides with a single amine modification at the 5' end, 3' end, or at an internal position, depending on where the modified building block was incorporated.

Enzymatic Labeling Techniques Utilizing Modified dUTP (e.g., PCR, Nick Translation, Random Primed Labeling, Reverse Transcription)

Post-Synthetic Covalent Conjugation Strategies

Once the amine group has been introduced into the nucleic acid, either enzymatically or synthetically, it serves as a nucleophilic handle for covalent conjugation with a variety of molecules. This post-synthetic modification approach is highly versatile, allowing the use of diverse labeling reagents.

The primary amine group is highly reactive towards various activated reporter molecules. Common strategies involve reaction with amine-reactive derivatives of fluorescent dyes, haptens, or biotin (B1667282). Succinimidyl esters (NHS esters) are frequently used amine-reactive groups that form a stable amide bond with the primary amine on the modified nucleic acid. This allows for the covalent attachment of a wide range of labels, including:

Fluorescent Dyes: Molecules like fluorescein, Alexa Fluor dyes, and cyanine (B1664457) dyes enable detection and imaging applications. The linker arm provided by the aminohexylacrylamido modification helps to distance the potentially bulky dye molecule from the nucleic acid backbone, which can improve enzymatic incorporation efficiency and reduce interference with hybridization.

Haptens: Small molecules such as biotin and digoxigenin (B1670575) can be conjugated to the amine-modified nucleic acids. These haptens serve as epitopes that can be recognized by high-affinity binding proteins (e.g., streptavidin for biotin) or antibodies (e.g., anti-digoxigenin antibodies) conjugated to enzymes or fluorescent reporters, enabling indirect detection and amplification of the signal.

Biotin: Biotinylation of nucleic acids is widely used for affinity purification, immobilization on solid supports (e.g., streptavidin-coated beads or surfaces), and detection using streptavidin conjugates.

The two-step labeling method (incorporation of amine-modified nucleotide followed by conjugation) is often preferred over direct enzymatic incorporation of nucleotides already conjugated to large labels, as it can lead to more efficient incorporation and consistent labeling.

Beyond simple labeling, the amine handle introduced by this compound or aha-dUTP can be further modified to participate in bioorthogonal ligation reactions. While the search results did not directly detail the use of this compound in bioorthogonal ligation, the concept of functionalizing nucleic acids with reactive groups for subsequent bioorthogonal chemistry is well-established. The primary amine can be readily converted into other functional groups, such as azides or alkynes, which are key reactants in popular bioorthogonal reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are highly selective and efficient under mild conditions, making them suitable for conjugating nucleic acids to other biomolecules (peptides, proteins, carbohydrates) or solid supports without interfering with the native biological system. This enables the construction of complex biomolecule assemblies with defined structures and functions, relevant in areas like targeted drug delivery, biosensors, and nanotechnology.

Attachment of Reporter Molecules (e.g., Fluorescent Dyes, Haptens, Biotin) to Nucleic Acids

Development of Nucleic Acid Probes for Hybridization-Based Molecular Assays

Nucleic acids labeled with fluorescent dyes, haptens, or radioactive isotopes are essential tools for hybridization-based molecular assays. The amine modification strategy using compounds like this compound and aha-dUTP is a primary method for generating such probes. Labeled nucleic acid probes are used to detect specific DNA or RNA sequences through complementary base pairing. Applications include:

Fluorescence In Situ Hybridization (FISH): Labeled DNA or RNA probes are hybridized to cellular or chromosomal targets for visualization under a microscope.

Microarrays: Labeled nucleic acid samples (e.g., cDNA synthesized using labeled dUTP) are hybridized to arrays of immobilized oligonucleotides to measure gene expression levels or detect sequence variations.

Southern and Northern Blots: Labeled DNA or RNA probes are used to detect specific sequences in DNA or RNA samples separated by gel electrophoresis and transferred to a membrane.

Quantitative PCR (qPCR): While not directly using the amine-modified dUTP for the probe itself in all formats, the principle of using labeled oligonucleotides as probes for real-time detection relies on efficient labeling strategies, which can be achieved through solid-phase synthesis incorporating modified nucleotides.

The ability to control the density and location of labels through the methods described in 3.1 is crucial for optimizing probe performance in these assays, influencing factors like signal intensity, specificity, and background noise.

| Molecular Assay | Probe Type Typically Used | Labeling Method (Examples) | Detection Principle |

| FISH | Labeled DNA or RNA probes | Enzymatic incorporation of labeled nucleotides or post-synthetic conjugation to amine-modified nucleic acids | Direct fluorescence or indirect detection via haptens and labeled antibodies |

| Microarrays | Labeled cDNA or cRNA | Enzymatic incorporation of labeled nucleotides (e.g., during reverse transcription) | Direct fluorescence detection |

| Southern/Northern Blots | Labeled DNA or RNA probes | Enzymatic incorporation or post-synthetic conjugation | Radioactive detection, chemiluminescence, or colorimetric detection |

| qPCR (using hybridization probes) | Labeled oligonucleotide probes | Site-specific labeling during solid-phase synthesis | Fluorescence detection upon hybridization |

| Colony and Plaque Hybridization | Labeled DNA or RNA probes | Enzymatic incorporation or post-synthetic conjugation | Similar to Southern/Northern blots |

The development of highly sensitive and specific hybridization probes is critical for accurate detection and analysis of nucleic acids in various research and diagnostic applications.

Fluorescence In Situ Hybridization (FISH) Probe Design and Application

Fluorescence In Situ Hybridization (FISH) is a powerful technique used to detect and localize specific nucleic acid sequences within cells or tissues. It relies on labeled probes that hybridize to complementary target DNA or RNA sequences. Modified nucleotides, such as 5-aminohexylacrylamido-dUTP (aha-dUTP), which can be derived from precursors like this compound, are utilized to generate labeled DNA or RNA probes for FISH applications thermofisher.comfishersci.com.

In FISH, probes are typically generated by incorporating labeled nucleotides enzymatically into a nucleic acid sequence complementary to the target. For instance, nick translation, random primed labeling, or PCR can be used to incorporate modified dUTP or dCTP analogues into DNA probes thermofisher.com. Similarly, in vitro transcription can incorporate modified UTP or CTP into RNA probes revvity.com. When using aha-dUTP (derived from aha-dU), the resulting DNA contains aminohexylacrylamide modifications. These incorporated amine groups (after deprotection) serve as attachment points for amine-reactive fluorescent dyes or haptens thermofisher.comfishersci.com. This two-step labeling approach allows for the synthesis of the modified probe first, followed by conjugation to a chosen fluorophore or hapten.

The efficiency and consistency of labeling are critical for successful FISH, particularly in quantitative applications or multicolor FISH where multiple targets are visualized simultaneously using spectrally distinct fluorophores thermofisher.comthermofisher.com. The linker arm in modified nucleotides like aha-dUTP, originating from the aha-dU structure, acts as a spacer between the nucleotide base and the attached label. This spacer can reduce steric hindrance, potentially improving the efficiency of enzymatic incorporation and minimizing interference with probe hybridization to the target sequence fishersci.com. Labeled probes generated using this method enable the visualization of specific genomic loci, gene expression patterns (via RNA FISH), or chromosomal abnormalities under a fluorescence microscope thermofisher.commetasystems-probes.com.

Utility in Microarray and Blotting Techniques (e.g., Northern, Southern)

Nucleic acid labeling is indispensable for microarray and blotting techniques, which are used to detect, quantify, and analyze specific DNA or RNA molecules within complex samples. Modified nucleotides, such as aha-dUTP derived from aha-dU, are employed to create labeled probes or targets for these applications thermofisher.comfishersci.com.

In microarray experiments, labeled cDNA or cRNA targets are hybridized to probes immobilized on a solid surface. The incorporation of modified nucleotides like aha-dUTP during reverse transcription or in vitro transcription allows for the subsequent conjugation of fluorescent dyes to the synthesized nucleic acids thermofisher.comfishersci.com. This enables the detection and quantification of target sequences based on the intensity of the fluorescent signal at each spot on the array. The two-step labeling method using amine-reactive dyes after incorporating amine-modified nucleotides is reported to yield uniform and high degrees of labeling, which is particularly important for accurate results in two-color microarray assays where the consistency of labeling between samples is critical for comparing gene expression levels thermofisher.comfishersci.com.

Southern and Northern blotting techniques involve the transfer of size-separated DNA (Southern) or RNA (Northern) from a gel onto a membrane, followed by hybridization with a labeled probe to detect specific sequences murdoch.edu.aujackwestin.combosterbio.com. Probes labeled through the incorporation of modified nucleotides like aha-dUTP can be used in these methods thermofisher.comfishersci.com. The labeled probe hybridizes to its complementary sequence on the membrane, and the hybridized bands are then visualized using detection methods appropriate for the label (e.g., fluorescence, chemiluminescence, or autoradiography) jackwestin.comwikipedia.org. This allows for the identification of specific DNA fragments or RNA transcripts based on their size and presence. While PCR and sequencing have replaced some blotting applications, these techniques remain valuable for certain analyses murdoch.edu.au.

Application in DNA Sequencing Methodologies

Modified nucleotides have also found applications in DNA sequencing methodologies, particularly in earlier methods like Sanger sequencing and in the development of certain next-generation sequencing (NGS) approaches geneticeducation.co.inrapidnovor.com. In Sanger sequencing, fluorescently labeled dideoxynucleotides (ddNTPs) are used as chain terminators. While aha-dU derived modifications are not typically used as chain terminators, the concept of incorporating modified nucleotides with detectable labels is relevant.

More broadly, modified nucleotides can be incorporated into DNA during amplification steps in various sequencing library preparation workflows. For instance, in some NGS platforms, fluorescently labeled nucleotides are incorporated during the sequencing-by-synthesis process, where the emission of light upon nucleotide incorporation is detected to determine the sequence ehu.eus. While the specific mechanism varies by platform, the principle of using modified nucleotides that carry a detectable signal or a handle for signal attachment is a recurring theme in sequencing technologies rapidnovor.com.

The use of modified nucleotides derived from precursors like aha-dU, which provide an amine handle, could potentially be integrated into sequencing workflows where post-incorporation labeling is advantageous or where specific functional groups are needed for immobilization or detection strategies on sequencing platforms. Although the primary search results highlight the use of aha-dUTP in generating probes for hybridization-based detection in sequencing contexts (like primer extension or amplification followed by detection) thermofisher.comfishersci.com, the broader principle of incorporating modified nucleotides for detection or functionalization is a core aspect of various sequencing technologies revvity.comgeneticeducation.co.innih.gov.

Integration of Tfa Aha Du Derivatives in Advanced Bioconjugation and Chemical Biology

Leveraging the Deprotected Aminohexyl Moiety for Click Chemistry Integrations

The deprotected aminohexyl (aha) moiety on the modified deoxyuridine provides a versatile handle for the introduction of alkyne or azide (B81097) functionalities. These functional groups are central to "click chemistry," a set of bioorthogonal reactions characterized by their high efficiency, selectivity, and mild reaction conditions, making them ideal for conjugating biomolecules thermofisher.comnih.gov. Click chemistry allows for the formation of stable covalent linkages between a modified nucleic acid and various biomolecules or synthetic materials.

Click chemistry reactions are highly selective and can be applied to complex biological samples with low background levels thermofisher.com. The small size of the click chemistry detection molecules allows them to easily penetrate complex samples, including intact DNA thermofisher.com.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Alkyne-Tagged Biomolecules

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prominent example of click chemistry, involving the reaction between an azide and an alkyne to form a stable 1,2,3-triazole ring thermofisher.comnih.gov. The deprotected aminohexyl group of aha-dU can be readily functionalized with either an azide or an alkyne group through standard coupling procedures, such as reaction with activated esters or carboxylic acids containing the desired click handle.

Once functionalized with an azide or alkyne, the modified nucleoside can be incorporated into synthetic DNA oligonucleotides using standard phosphoramidite (B1245037) chemistry. The resulting DNA strand, now bearing a click-reactive handle, can be conjugated to a wide range of alkyne- or azide-tagged biomolecules, including proteins, peptides, and small molecules, via the CuAAC reaction nih.govnih.gov. This reaction is fast, highly selective, and applicable in a variety of biochemically compatible buffers and temperatures nih.gov.

For example, unnatural amino acids like azidohomoalanine (Aha) or homopropargylglycine (Hpg), which bear azide or alkyne handles, respectively, can be incorporated into proteins and subsequently modified using CuAAC nih.govnih.gov. While these examples use modified amino acids within proteins, the principle of using azide-alkyne cycloaddition mediated by a linker (like the aminohexyl derived from TFA-aha-dU) attached to a nucleic acid is analogous for creating DNA-biomolecule conjugates.

Research has demonstrated the effectiveness of CuAAC for conjugating azide-functionalized oligonucleotides with alkyne-tagged molecules, achieving high conjugation efficiencies nsf.gov.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Catalyst-Free Conjugation

While CuAAC is highly efficient, the requirement for a copper catalyst can be a limitation in certain biological applications due to potential cytotoxicity. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a catalyst-free alternative csic.es. This reaction utilizes strained cyclooctynes that react with azides without the need for a metal catalyst.

Similar to CuAAC, the deprotected aminohexyl moiety of aha-dU can be modified with an azide group. This azide-modified DNA can then participate in SPAAC with biomolecules or other entities functionalized with a strained cyclooctyne. This approach is particularly valuable for in vivo or cellular applications where copper toxicity is a concern. SPAAC is also a bio-orthogonal reaction, meaning it does not interfere with native biological processes researchgate.net.

Creation of Multifunctional Nucleic Acid Conjugates for Complex Systems Analysis

The ability to functionalize DNA with reactive groups derived from this compound allows for the creation of diverse multifunctional nucleic acid conjugates. These conjugates combine the unique properties of DNA, such as its ability to hybridize with complementary sequences and serve as a scaffold, with the functionalities of conjugated molecules, opening up possibilities for applications in studying complex biological systems.

DNA-Protein Conjugates for Interaction Studies

DNA-protein conjugates are valuable tools for studying protein-DNA interactions, developing biosensors, and engineering functional biomaterials researchgate.net. By incorporating modified nucleotides like aha-dU (after deprotection and functionalization with a click handle) into synthetic DNA, researchers can site-specifically attach proteins to DNA strands.

Proteins can be modified with complementary click-reactive groups (alkynes or azides) through various methods, including the incorporation of unnatural amino acids or chemical modification of native residues nih.govnih.govuzh.ch. The subsequent click reaction between the modified DNA and the modified protein yields a stable DNA-protein conjugate.

These conjugates can be used to investigate how proteins bind to specific DNA sequences, to create protein arrays patterned on DNA scaffolds, or to deliver proteins into cells researchgate.netnih.gov. The DNA component can also serve as a handle for immobilizing the protein on surfaces or for directing the assembly of protein complexes. A modular approach using adapter proteins has also been employed to conjugate native antibodies and Fc-fusion proteins to oligonucleotides, allowing precise control over their spatial organization on DNA nanostructures rsc.org.

DNA-Peptide Conjugates for Targeted Delivery and Recognition

DNA-peptide conjugates, also known as peptide-oligonucleotide conjugates (POCs), are widely used for cellular delivery, targeted recognition, and the creation of novel biomaterials csic.esaltabioscience.com. The deprotected aminohexyl group of aha-dU provides a convenient point of attachment for peptides.

Peptides can be synthesized with a terminal or internal amino group, or they can be modified to incorporate click-reactive handles (azides or alkynes) nih.govthermofisher.com. Conjugation between the modified DNA (containing the aha-dU derivative) and the modified peptide can be achieved through various chemistries, including amide bond formation with the deprotected amino group of aha-dU or through click chemistry if appropriate handles are incorporated altabioscience.comnih.gov.

These conjugates are particularly useful for delivering DNA into cells, as the peptide component can act as a cell-penetrating peptide altabioscience.com. They can also be designed for targeted delivery by using peptides that bind to specific cell surface receptors altabioscience.com. Furthermore, DNA-peptide conjugates can be employed in studying peptide-DNA interactions or in assembling complex nanostructures with defined peptide arrangements nih.govresearchgate.net. Click reactions, such as the Huisgen cycloaddition between azide and alkyne groups, have been successfully employed for the synthesis of peptide-oligonucleotide conjugates in high purity and yield nih.govscispace.com.

DNA-Polymer and DNA-Small Molecule Conjugates in Nanobiotechnology

The functional versatility offered by this compound derivatives extends to the creation of DNA conjugates with polymers and small molecules, which are relevant in nanobiotechnology and drug delivery applications.

DNA-polymer conjugates combine the structural addressability of DNA with the diverse properties of synthetic polymers, such as altered solubility, stability, and the ability to form complex nanostructures mpg.dersc.org. Polymers can be synthesized with reactive end groups (e.g., alkyne or azide) that can be conjugated to DNA containing the click-reactive aha-dU derivative via CuAAC or SPAAC mpg.de. This "grafting to" approach allows for the synthesis and characterization of the polymer independently before conjugation to DNA, offering better control over polymer properties mpg.de. These conjugates can be used to create well-defined polymer architectures on DNA scaffolds, with applications in drug delivery, sensing, and nanoscale assembly mpg.de.

Similarly, DNA-small molecule conjugates are gaining importance, particularly in the development of nucleic acid-based therapeutics nsf.govnih.gov. Small molecules, including therapeutic agents, fluorescent dyes, or affinity labels, can be functionalized with click-reactive groups and conjugated to DNA containing the modified aha-dU nsf.gov. This strategy can improve the solubility, cellular uptake, and targeting of small molecule drugs nsf.govnih.gov. Click chemistry is a popular and efficient method for conjugating small molecule drugs to nucleic acid oligomers nsf.gov.

The integration of this compound derivatives into synthetic DNA provides a powerful platform for creating a wide array of multifunctional conjugates through efficient and selective click chemistry and other conjugation strategies. These conjugates are instrumental in advancing research in chemical biology, molecular diagnostics, targeted delivery, and the construction of sophisticated nanobiomaterials.

Applications in Structural Biology and Biophysical Characterization

The integration of modified nucleotides like this compound into nucleic acid constructs can serve as a valuable tool for probing the structure, dynamics, and interactions of these molecules. Biophysical techniques are crucial for understanding the physical properties and behavior of biological macromolecules nih.govtainstruments.comul.ieinixium.comnih.gov. While the direct application of this compound in these specific contexts requires further research, its potential lies in enabling specific modifications that can be leveraged by these methods.

Probing Nucleic Acid-Protein Interactions and Complexes

Understanding the interactions between nucleic acids and proteins is fundamental to numerous cellular processes thermofisher.comthermofisher.comrefeyn.comnih.gov. Modified nucleotides can be incorporated into nucleic acid probes to facilitate the study of these interactions. Techniques such as electrophoretic mobility shift assays (EMSA), DNA pull-down assays, and methods involving cross-linking are commonly used to investigate nucleic acid-protein complexes thermofisher.comthermofisher.com. Photoaffinity labeling, which often utilizes photoreactive groups incorporated into one of the binding partners, is another powerful technique for identifying interaction sites enamine.netnih.govchomixbio.comwikipedia.org. The aminohexyl linker in this compound, once deprotected, could potentially be functionalized with photoreactive groups or affinity tags to serve as a probe for identifying proteins that interact with specific nucleic acid sequences. Cross-linking coupled with mass spectrometry can provide detailed information about interaction interfaces within protein or protein-nucleic acid complexes nih.govbiorxiv.org.

Investigating Nucleic Acid Structure and Conformational Dynamics

The structure and dynamics of nucleic acids are intimately linked to their function wikipedia.orgmdpi.comnih.govnih.gov. Techniques such as NMR spectroscopy, X-ray crystallography (often in complexes with proteins), and various chemical probing methods are employed to elucidate these aspects ul.iewikipedia.orgrsc.org. The incorporation of modified nucleotides can influence nucleic acid structure or provide sites for attaching probes that report on conformational changes or local environments. While this compound itself may subtly alter local nucleic acid structure, the appended linker provides a site for further modification with fluorescent probes or spin labels that can be used in spectroscopic studies (e.g., fluorescence resonance energy transfer or electron paramagnetic resonance) to monitor conformational dynamics. Circular dichroism (CD) spectroscopy is also a useful tool for studying nucleic acid structure and its interactions with ligands rsc.org.

Development of Activity-Based Nucleic Acid Probes for Enzyme Studies

Activity-based probes (ABPs) are valuable tools for studying enzyme activity and identifying enzyme targets chomixbio.comnih.govfrontiersin.orgbiorxiv.orgrsc.org. While ABPs are more commonly associated with proteins, the concept can be extended to enzymes that interact with or modify nucleic acids, such as nucleases, polymerases, or helicases. A nucleic acid construct incorporating a modified nucleotide like this compound could potentially be designed as an activity-based probe. Upon interaction with or modification by a target enzyme, the reactive group (which could be attached via the aminohexyl linker after deprotection) would covalently label the enzyme, allowing for its identification and characterization. This approach could provide insights into enzyme-substrate interactions and catalytic mechanisms.

Methodological Considerations and Optimization in Tfa Aha Du Research Protocols

Optimization of Reaction Conditions for Synthesis and Deprotection Efficiency

Solvent Selection and Anhydrous Environment Requirements for Amidite Chemistry

Acetonitrile (B52724) is the most commonly used solvent in automated oligonucleotide synthesis due to its ability to dissolve phosphoramidites and activators and its suitability for the anhydrous conditions required for efficient coupling. atdbio.comtandfonline.com An anhydrous environment is crucial because water can react with the activated phosphoramidite (B1245037), leading to hydrolysis and reduced coupling efficiency. biosearchtech.comtandfonline.combiosearchtech.com While acetonitrile is the standard, alternative solvents like dichloromethane (B109758) have been explored, showing good yields with certain solid supports. csic.es Toluene has also been investigated as a greener alternative solvent for the detritylation step while maintaining product quality and yield. iupac.org

The phosphoramidite monomers, typically dissolved in anhydrous acetonitrile, are activated by an acidic azole catalyst like 1H-tetrazole or 5-ethylthio-1H-tetrazole before coupling. wikipedia.orgatdbio.com The concentration of the phosphoramidite solution is typically in the range of 0.02–0.2 M. wikipedia.org

Temperature and Reaction Time Parameters for Optimal Yields

Deprotection conditions for oligonucleotides containing TFA-aha-dU involve the removal of the TFA group along with standard nucleobase and phosphate (B84403) protecting groups. The TFA group is base-labile and is typically cleaved during the standard ammonia (B1221849) deprotection step. biosearchtech.com The deprotection conditions, including temperature and reaction time, depend on the type of standard amidites used in the synthesis. If fast deprotecting amidites are used, deprotection in concentrated NH4OH for 1 hour at 60°C may be sufficient. biosearchtech.com For standard amidites, a longer deprotection time of 5 hours at 60°C in concentrated NH4OH is generally recommended. biosearchtech.com Milder deprotection conditions, such as using 0.05M Potassium Carbonate in Methanol or 40% aqueous methylamine (B109427) at room temperature for a reduced time, have been explored for oligonucleotides containing base-labile modifications. glenresearch.commdpi.comgoogle.com Rapid cleavage and deprotection methods using flow chemistry have also been developed, significantly reducing reaction times to less than 3 minutes. vapourtec.com

Purification Techniques for Functionalized Oligonucleotides

Following synthesis and deprotection, purification is necessary to isolate the full-length functionalized oligonucleotide from truncated sequences and other impurities. atdbio.comak-bio.com

High-Performance Liquid Chromatography (HPLC) for Separation and Purity

HPLC is a widely used and effective method for the analysis and purification of synthetic oligonucleotides, including those containing modifications like this compound. atdbio.comthermofisher.com It offers high resolution and can separate oligonucleotides based on size, sequence, and the presence of hydrophobic modifications. atdbio.comthermofisher.com

Reversed-phase HPLC (RP-HPLC) is commonly employed, particularly in the "trityl-on" mode where the terminal 5'-DMT group is left on during purification. atdbio.comdupont.com The hydrophobic DMT group enhances the retention of the full-length product on the reversed-phase column, allowing for separation from shorter, capped failure sequences that lack the DMT group. atdbio.comdupont.com After purification, the DMT group is removed. atdbio.comdupont.com RP-HPLC is effective for purifying modified oligonucleotides with hydrophobic functional groups. thermofisher.com Ion-pairing reversed-phase (IP-RP) chromatography is also a common technique for oligonucleotide analysis and purification, separating molecules based on their hydrophobicity using ion-pairing reagents like hexylammonium acetate. glenresearch.comlcms.cz

Anion-exchange HPLC is another valuable technique, separating oligonucleotides based on their charge. atdbio.comymcamerica.com This method is particularly useful for purifying longer oligonucleotides or those with complex secondary structures, as the separation can be performed at high pH to disrupt hydrogen bonding. atdbio.com

Optimization of HPLC purification involves selecting appropriate column chemistry, particle size, mobile phase composition (including organic solvents and buffers), flow rates, and gradient profiles to achieve optimal resolution and purity. ak-bio.comlcms.czymcamerica.com

Precipitation Methods for Product Isolation

Precipitation is a simple and cost-effective method for isolating oligonucleotides, often used for desalting or as a preliminary purification step. thermofisher.comd-nb.info Common precipitation methods involve the addition of salts and organic solvents like ethanol. d-nb.info For longer RNAs (at least 100 nucleotides), LiCl precipitation is a method of choice. d-nb.info While precipitation can remove small molecule contaminants and salts, it typically does not provide the high resolution needed to separate full-length product from truncated sequences, especially for longer or modified oligonucleotides. atdbio.comd-nb.info Therefore, precipitation is often used in conjunction with or as a preliminary step before chromatographic purification methods like HPLC. d-nb.info

Quantitative Assessment of Labeling and Conjugation Efficiencies

Quantitative assessment of the incorporation efficiency of modified nucleosides like this compound and the subsequent efficiency of labeling or conjugation reactions performed on the aminohexyl linker is crucial for characterizing the synthesized oligonucleotide and its conjugates.

Techniques such as UV-Vis spectroscopy can be used to quantify the concentration of the oligonucleotide, typically by measuring the absorbance at 260 nm. However, this does not directly assess the efficiency of incorporation of the modified base or the subsequent conjugation.

Mass spectrometry (MS) is a powerful tool for characterizing synthetic oligonucleotides and their conjugates, providing information on the molecular weight and purity of the product. atdbio.com Electrospray ionization mass spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are commonly used techniques that can confirm the presence of the intended modification and conjugate.

For quantitative assessment of labeling or conjugation efficiency, methods that specifically detect the modified oligonucleotide or the resulting conjugate are employed. If a fluorescent dye is conjugated to the aminohexyl linker, fluorescence spectroscopy can be used to quantify the amount of incorporated dye. researchgate.net Ratios of absorbance or fluorescence signals can be used to estimate the labeling efficiency. For example, in studies involving the labeling of amino-modified proteins, conjugation efficiency has been calculated from fluorescence intensity ratios. researchgate.net

Gel electrophoresis, combined with fluorescence scanning or other detection methods, can also be used to visualize and quantify labeled oligonucleotides or conjugates, allowing for the assessment of the proportion of labeled product. researchgate.net

For this compound specifically, after deprotection of the TFA group to reveal the free amine, the efficiency of subsequent conjugation reactions (e.g., with NHS esters or activated dyes) can be assessed using various analytical techniques, including HPLC and MS, to quantify the amount of conjugated product relative to the unconjugated amino-modified oligonucleotide. trilinkbiotech.com The quality of the amino-modified oligonucleotide starting material significantly impacts the efficiency of downstream conjugation reactions. trilinkbiotech.com

Spectrophotometric and Fluorescent Quantification Methods

Spectrophotometric and fluorescent methods are widely used for quantifying biomolecules, including those modified with compounds like this compound or related aminoallyl/aminohexylacrylamide nucleotides thermofisher.comdenovix.comdenovix.com. UV-Vis spectrophotometry measures the absorbance of light at specific wavelengths, allowing for the direct quantification of nucleic acids based on their characteristic absorbance profiles denovix.comdenovix.com. This method is rapid and cost-effective, requiring no prior modification of the sample for basic quantification denovix.com. However, UV-Vis spectrophotometry does not typically discriminate between different types of nucleic acids (DNA/RNA) or modified nucleotides without specific adaptations denovix.com.

Fluorescent quantification techniques, on the other hand, offer higher sensitivity and specificity denovix.com. These methods typically involve the use of fluorescent dyes that bind to the target molecule denovix.com. In the context of this compound, which contains an azide (B81097) group (assuming the 'aha' refers to aminohexylacrylamide, which often incorporates an azide or amine handle for subsequent labeling), fluorescent detection is commonly achieved through click chemistry. The azide group on the incorporated nucleotide can be reacted with an alkyne-modified fluorophore, allowing for highly sensitive detection of the labeled biomolecule thermofisher.comthermofisher.com. This approach enables the visualization of labeled nucleic acids in various applications, including fluorescence in situ hybridization (FISH) and microarray assays thermofisher.com.

Optimization of fluorescent quantification methods involving this compound would include selecting appropriate fluorophores with high extinction coefficients and quantum yields to enhance sensitivity google.com. The efficiency of the click reaction is also a critical factor, influenced by reaction conditions such as the presence of copper(I) catalyst (for Cu-catalyzed click chemistry) or the use of strain-promoted copper-free click chemistry thermofisher.comthermofisher.comfrontiersin.org.

Research findings demonstrate the effectiveness of fluorescent tagging via click chemistry for detecting newly synthesized biomolecules. For instance, bioorthogonal non-canonical amino acid tagging (BONCAT) uses L-azidohomoalanine (AHA), a methionine analog with an azide group, which is incorporated into newly synthesized proteins nih.govfrontiersin.org. These AHA-labeled proteins are then detected using click chemistry with fluorescent alkynes or cyclooctynes nih.govfrontiersin.org. While AHA is an amino acid analog and this compound is a nucleotide analog, the principle of using the azide handle for fluorescent detection via click chemistry is analogous. Studies using AHA have shown detection sensitivity comparable to radioactive methods and compatibility with downstream analyses thermofisher.com.

Data on the performance of fluorescent detection methods in related applications highlight their sensitivity. For example, studies using fluorescently labeled DNA oligomers detected by fluorescence anisotropy have demonstrated the ability to monitor hybridization events ku.edu. The sensitivity of fluorescence-based assays makes them suitable for measuring low concentrations of labeled biomolecules denovix.com.

Mass Spectrometry-Based Approaches for Characterization of Modified Biomolecules

Mass spectrometry (MS) is a powerful tool for the characterization of modified biomolecules, providing detailed information about their mass, structure, and modifications ahajournals.orgresearchgate.netthermofisher.com. In the context of this compound, MS-based approaches can be used to confirm the incorporation of the modified nucleotide into nucleic acids and to analyze the resulting modified biomolecules.

TFA (trifluoroacetic acid) is a common mobile phase additive used in liquid chromatography-mass spectrometry (LC-MS) for peptide and protein analysis thermofisher.comwaters.com. While TFA is beneficial for improving peak shape and retention in LC, it can suppress ionization in electrospray ionization (ESI)-MS, which is a consideration when analyzing samples containing TFA waters.com. However, TFA is also used in sample preparation protocols, such as for hydrolyzing or cleaving certain linkages, including in the context of analyzing modified biomolecules acs.orgpnas.orgnih.gov.

For characterizing biomolecules modified with this compound, MS can be employed following enzymatic digestion of the labeled nucleic acid. The resulting modified nucleotides or oligonucleotides can be analyzed by LC-MS to confirm the presence of the this compound moiety and to map its location within the sequence. High-resolution MS provides accurate mass measurements, which are crucial for determining the elemental composition of the modified species ahajournals.org. Tandem MS (MS/MS) can provide structural information by fragmenting the ions and analyzing the resulting fragment ions ahajournals.org.

Click chemistry, used for conjugating detection tags to this compound, can also be integrated with MS-based workflows. After the click reaction, the tagged biomolecules can be enriched or purified before MS analysis researchgate.net. This enrichment step can improve the detection sensitivity of low-abundance modified species researchgate.netnih.gov. Studies utilizing click chemistry with MS for protein analysis, such as BONCAT, have demonstrated the ability to identify and quantify newly synthesized proteins based on the mass shift introduced by the incorporated non-canonical amino acid and the conjugated tag researchgate.netnih.gov.

Detailed research findings from studies using related methodologies illustrate the application of MS in characterizing modified biomolecules. For example, LC-MS/MS has been used to identify and map sites of protein modification acs.org. In the context of nucleotide modifications, MS can confirm the incorporation of modified nucleotides during in vitro transcription and analyze their distribution chemrxiv.org.

Optimization of MS-based protocols for this compound would involve selecting appropriate ionization techniques (e.g., ESI, MALDI) and MS analyzers (e.g., Orbitrap, time-of-flight) based on the specific analytical goals and the nature of the modified biomolecule. Sample preparation, including enzymatic digestion and potential enrichment steps, is also critical for successful MS analysis. The choice of mobile phase additives in LC-MS needs to balance chromatographic separation with ionization efficiency, considering the potential ion suppression effects of compounds like TFA waters.com.

| Method | Principle | Advantages | Considerations |

| UV-Vis Spectrophotometry | Measures light absorbance at specific wavelengths | Rapid, low cost, direct measurement | Low specificity for modified nucleotides, does not differentiate DNA/RNA denovix.com |

| Fluorescent Quantification | Uses fluorescent dyes/probes for detection, often via click chemistry | High sensitivity and specificity denovix.com | Requires labeling step, choice of fluorophore and click chemistry type matters |

| Mass Spectrometry (LC-MS) | Separates and identifies molecules based on mass-to-charge ratio | Provides mass and structural information ahajournals.org | Can be affected by mobile phase additives like TFA waters.com, requires sample prep |

| Mass Spectrometry (MS/MS) | Fragments ions to gain structural details | Provides detailed structural characterization | Requires sufficient precursor ion abundance |

Data presented in this table are synthesized from the provided search results and general knowledge of these techniques.

Future Perspectives and Emerging Research Directions for Tfa Aha Du

Expansion to Novel Nucleic Acid Architectures and Modified Genetic Systems

The facile enzymatic incorporation of TFA-aha-dU into DNA strands by various polymerases nih.gov opens avenues for the construction of novel nucleic acid architectures beyond canonical DNA. By integrating this modified nucleotide, researchers can synthesize DNA with built-in reactive handles at specific positions. This capability is crucial for creating modified genetic systems where the physical and chemical properties of the DNA backbone or bases are altered. Future research may explore the incorporation of this compound into synthetic genetic polymers or xenonucleic acids (XNAs), potentially leading to the development of genetic systems with enhanced stability, altered binding properties, or novel catalytic activities. The alkyne handle serves as a versatile anchor for conjugating a wide range of molecules, including fluorescent dyes, quenchers, nanoparticles, or functional proteins, thereby enabling the creation of highly complex and functionalized nucleic acid constructs for applications in nanotechnology and synthetic biology.

Advanced Applications in Molecular Diagnostics and High-Throughput Screening Platforms

The ability of this compound to be incorporated into newly synthesized DNA provides a powerful method for labeling DNA synthesis nih.gov. This characteristic is particularly valuable for advanced applications in molecular diagnostics and the development of high-throughput screening platforms. By incorporating this compound during DNA replication or repair, nascent DNA can be tagged with an alkyne handle, which can then be rapidly and specifically labeled with reporter molecules via click chemistry. This allows for sensitive detection and quantification of DNA synthesis, which is fundamental to diagnostic assays for proliferation, cell cycle analysis, and the detection of infectious agents or cancerous cells. nih.gov In high-throughput screening, this compound can be used to develop assays that monitor DNA metabolic processes or identify inhibitors of DNA synthesis in a rapid and efficient manner. The bioorthogonal nature of click chemistry ensures minimal interference with biological processes during labeling, making it suitable for high-content screening applications. Future directions include the development of multiplexed diagnostic platforms utilizing this compound labeling in combination with different reporter molecules for simultaneous detection of multiple genetic targets or processes.

Development of Next-Generation Bioconjugation Tools and Strategies for Live-Cell Studies

This compound is recognized as a valuable tool for bioconjugation, specifically through its alkyne moiety which is reactive in click chemistry. nih.gov This property is central to developing next-generation bioconjugation tools and strategies, particularly for applications in live cells. While traditional bioconjugation methods can be non-specific or require harsh conditions, click chemistry offers a bioorthogonal and highly efficient way to attach molecules to DNA that has incorporated this compound. Future research will likely focus on optimizing the delivery of this compound into live cells and developing click chemistry protocols that are compatible with cellular environments. This would enable the labeling and tracking of newly synthesized DNA in real-time within living systems, providing insights into dynamic cellular processes. Furthermore, conjugating functional molecules like therapeutic agents or imaging probes to DNA via incorporated this compound could lead to novel strategies for targeted drug delivery or in situ molecular imaging within cells. The development of more efficient and cell-permeable click chemistry reagents will be key to unlocking the full potential of this compound in live-cell bioconjugation studies.

Q & A

Basic Research Questions

Q. What experimental design considerations are critical for synthesizing TFA-aha-dU, and how can reproducibility be ensured?

- Category : Experimental Design & Synthesis

- Answer : Synthesis of this compound requires meticulous documentation of reaction conditions (e.g., molar ratios, temperature, catalysts) and validation via spectroscopic methods (NMR, HPLC). Reproducibility hinges on standardized protocols, including equipment specifications (manufacturer, model number) and raw material origins (e.g., supplier purity grades) . Pre-experimental calibration and adherence to statistical power calculations for sample size determination are essential to minimize variability .

Q. How should researchers characterize this compound’s physicochemical properties to establish baseline data for further studies?

- Category : Data Collection & Analysis

- Answer : Characterization should include:

- Spectroscopic profiling : UV-Vis, FTIR, and mass spectrometry to confirm molecular structure.

- Thermal stability : DSC/TGA analysis under controlled atmospheres.

- Solubility and partition coefficients : Use HPLC or shake-flask methods with triplicate measurements to ensure reliability. Data must be archived in structured repositories (e.g., institutional databases) with metadata tagging for accessibility .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound bioactivity assays?

- Category : Data Analysis

- Answer : Non-linear regression models (e.g., sigmoidal dose-response curves) are standard for IC50/EC50 calculations. Pairwise comparisons should employ ANOVA with post-hoc corrections (Bonferroni or Tukey) to address multiplicity. Open-source tools like R or Python’s SciPy suite are recommended for transparency, with raw data uploaded to platforms like Zenodo .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported mechanism of action across different studies?

- Category : Data Contradiction Analysis

- Answer : Systematic reconciliation involves:

- Meta-analysis : Aggregate datasets from peer-reviewed studies, prioritizing recent publications (last 5 years) and controlling for variables like cell lines or assay conditions .

- Sensitivity analysis : Test hypotheses using orthogonal methods (e.g., CRISPR knockdown vs. pharmacological inhibition) to isolate confounding factors .

- Cross-validation : Collaborate with independent labs to replicate key findings under blinded conditions .

Q. What strategies optimize this compound’s synthetic yield while minimizing byproducts in scaled-up reactions?

- Category : Process Optimization

- Answer : Apply Design of Experiments (DoE) frameworks, such as factorial or response surface methodologies, to identify critical parameters (e.g., solvent polarity, catalyst loading). Advanced techniques like flow chemistry or microwave-assisted synthesis can enhance efficiency. Real-time monitoring via in-situ FTIR or PAT (Process Analytical Technology) ensures dynamic control over reaction trajectories .

Q. How can this compound’s pharmacokinetic profile be modeled to predict in vivo efficacy?

- Category : Predictive Modeling

- Answer : Physiologically Based Pharmacokinetic (PBPK) modeling integrates in vitro data (e.g., metabolic stability in microsomes) with compartmental parameters (tissue-blood ratios, clearance rates). Validate models using species-specific allometric scaling and cross-reference with clinical data from analogous compounds. Open-access tools like PK-Sim or GastroPlus are widely adopted .

Q. What ethical and documentation standards apply when using human-derived data in this compound toxicity studies?

- Category : Ethics & Compliance

- Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management. Explicitly detail:

- Informed consent protocols : Ensure compliance with IRB guidelines and GDPR/CCPA where applicable.

- Data anonymization : Remove identifiers from datasets shared publicly.

- Conflict of interest disclosures : Declare funding sources and institutional affiliations in metadata .

Methodological Guidelines

- Data Archiving : Store raw spectra, chromatograms, and computational scripts in repositories like Figshare or Dryad with DOI assignment .

- Literature Reviews : Use systematic review frameworks (PRISMA) to minimize bias and include grey literature (preprints, conference abstracts) for comprehensive coverage .

- Collaborative Workflows : Implement version-controlled platforms (GitHub, LabArchives) for real-time data sharing and peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.